
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide is a complex organic compound that features an indole moiety, a hydrazone linkage, and a long aliphatic chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide typically involves the reaction of indole-3-carboxaldehyde with a hydrazine derivative to form a hydrazone intermediate. This intermediate is then reacted with a tetradecanoyl chloride under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as acetic acid or pyridine to facilitate the reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form corresponding oxindole derivatives.
Reduction: The hydrazone linkage can be reduced to form hydrazine derivatives.
Substitution: The aliphatic chain can undergo substitution reactions, particularly at the terminal positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Hydrazine derivatives.
Substitution: Halogenated aliphatic chains.
Aplicaciones Científicas De Investigación
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of novel materials with specific properties, such as surfactants or polymers.
Mecanismo De Acción
The mechanism of action of N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide involves its interaction with specific molecular targets. The indole moiety can interact with enzymes and receptors, modulating their activity. The hydrazone linkage can form reversible covalent bonds with biological molecules, affecting their function. The long aliphatic chain can enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-chloro-9H-carbazol-2-yl)propanamide
- N-(2-Hydroxy-2-(1H-Indol-3-yl)ethyl)acetamide
- (Z)-N’((1H-Indol-3-yl)methylene)nicotinohydrazide
Uniqueness
N-(2-(2-((1H-Indol-3-yl)methylene)hydrazinyl)-2-oxoethyl)tetradecanamide is unique due to its combination of an indole moiety, a hydrazone linkage, and a long aliphatic chain. This structure imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its ability to undergo multiple types of chemical reactions and interact with diverse biological targets sets it apart from similar compounds.
Propiedades
Número CAS |
881839-93-6 |
|---|---|
Fórmula molecular |
C25H38N4O2 |
Peso molecular |
426.6 g/mol |
Nombre IUPAC |
N-[2-[(2E)-2-(1H-indol-3-ylmethylidene)hydrazinyl]-2-oxoethyl]tetradecanamide |
InChI |
InChI=1S/C25H38N4O2/c1-2-3-4-5-6-7-8-9-10-11-12-17-24(30)27-20-25(31)29-28-19-21-18-26-23-16-14-13-15-22(21)23/h13-16,18-19,26H,2-12,17,20H2,1H3,(H,27,30)(H,29,31)/b28-19+ |
Clave InChI |
SWXGTGNHWCECMP-TURZUDJPSA-N |
SMILES isomérico |
CCCCCCCCCCCCCC(=O)NCC(=O)N/N=C/C1=CNC2=CC=CC=C21 |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCC(=O)NN=CC1=CNC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)

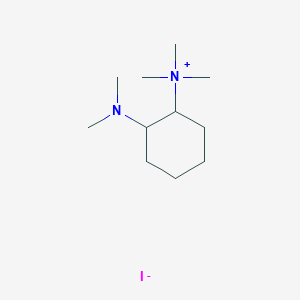
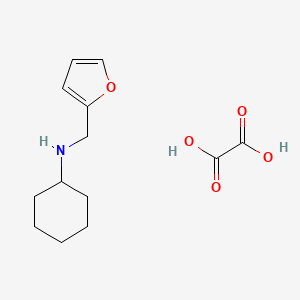
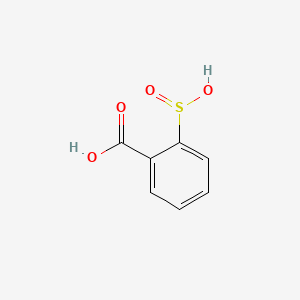
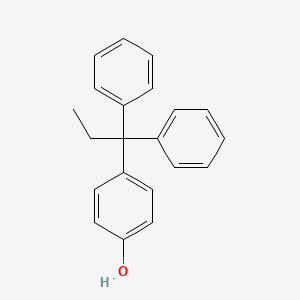

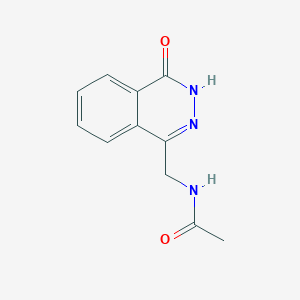

![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)




